

# Application Note and Protocol: Preparation of MSC-4106 Stock Solution

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## Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **MSC-4106** is an orally active and potent small-molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex, which is a key downstream effector of the Hippo signaling pathway.[1][2][3] Dysregulation of the Hippo pathway is implicated in the development of various cancers, making it an attractive target for therapeutic intervention.[3][4] **MSC-4106** functions by binding to the conserved lipidation pocket (P-site) of TEAD transcription factors, thereby disrupting the YAP/TAZ-TEAD interaction and inhibiting TEAD auto-palmitoylation. This prevents the transcription of target genes involved in cell proliferation and survival. This document provides detailed protocols for the preparation, storage, and handling of **MSC-4106** stock solutions for research applications.

## Quantitative Data Summary

### Solubility Data

The solubility of **MSC-4106** varies significantly depending on the solvent and conditions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo applications, specific formulations are required.

Solvent/System	Concentration/Solubility	Notes	Source
In Vitro			
DMSO	~250 mg/mL (approx. 696 mM)	Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is crucial as the compound is sensitive to moisture.	
DMSO	~225 mg/mL (approx. 626 mM)	Sonication is recommended.	
Ham's F-12/10% FCS/1% DMSO	> 100 $\mu$ M	Good kinetic solubility.	
PBS (pH 7.4)	> 200 $\mu$ M (kinetic, at 2h)	Good kinetic solubility.	
PBS (pH 7.4)	30 $\mu$ g/mL (thermodynamic)	-	
In Vivo & Other			
20% Kleptose in 50 mM PBS (pH 7.4)	Used for 10 mg/kg oral dosing	Formulation for in vivo studies in mice.	
FaSSIF (pH 5.5)	10 $\mu$ g/mL (thermodynamic)	Fasted State Simulated Intestinal Fluid.	
FeSSIF (pH 6.5)	26 $\mu$ g/mL (thermodynamic)	Fed State Simulated Intestinal Fluid.	
SGF (pH 1.2)	< 1 $\mu$ g/mL (thermodynamic)	Simulated Gastric Fluid; poorly soluble.	

## Storage and Stability

Proper storage is critical to maintain the integrity and activity of **MSC-4106**.

Form	Storage Temperature	Duration	Notes	Source
Solid Powder	-20°C	Up to 3 years	Store sealed and away from moisture and direct sunlight.	
In DMSO	-80°C	6 - 12 months	Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.	
In DMSO	-20°C	1 month	Suitable for short-term storage.	
In DMSO	4°C	2 weeks	For very short-term use.	

## Experimental Protocol: Preparation of a 10 mM MSC-4106 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MSC-4106** in DMSO, a common concentration for in vitro experiments.

Materials:

- **MSC-4106** powder (MW: 359.30 g/mol )
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance

- Sterile microcentrifuge tubes or cryogenic vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Bath sonicator

#### Safety Precautions:

- **MSC-4106** is a potent bioactive compound. Handle with care.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
- Perform all weighing and solution preparation steps in a chemical fume hood or a ventilated enclosure.

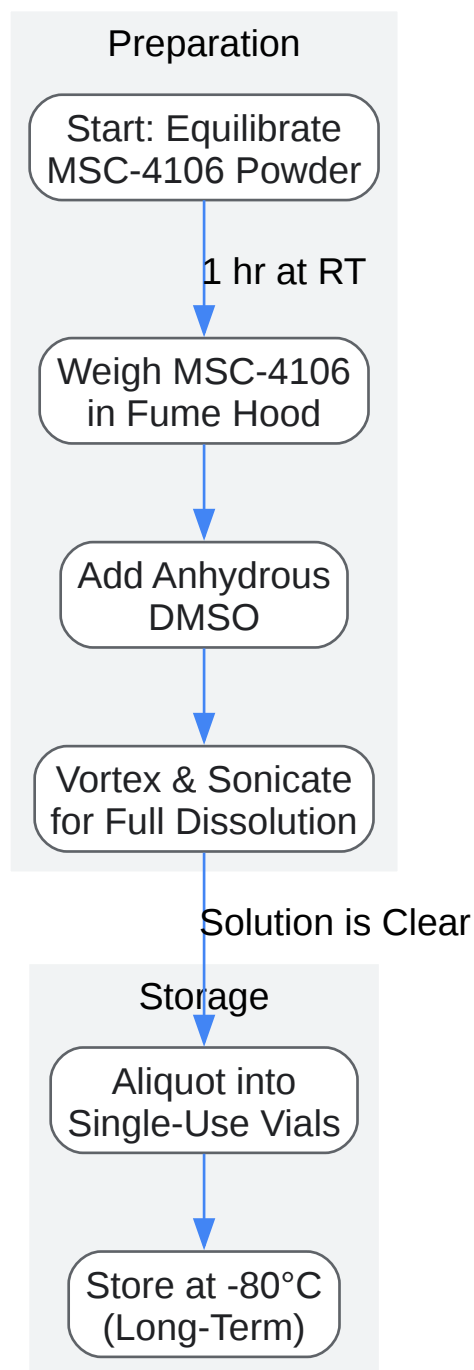
#### Procedure:

- **Equilibration:** Before opening, allow the vial of **MSC-4106** powder to equilibrate to room temperature for at least 1 hour. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
- **Weighing:** Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of **MSC-4106** powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.593 mg of **MSC-4106**.
  - Calculation:  $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{MW (g/mol)} = \text{Mass (g)}$
  - $0.001 \text{ L} \times 0.01 \text{ mol/L} \times 359.30 \text{ g/mol} = 0.003593 \text{ g} = 3.593 \text{ mg}$
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the tube containing the **MSC-4106** powder. For 3.593 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO to ensure minimal water content.
- **Dissolution:**

- Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
- Aliquoting and Storage:
  - To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials.
  - Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
- Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to 6-12 months). For short-term use, aliquots can be stored at -20°C for up to one month.

## Visualizations

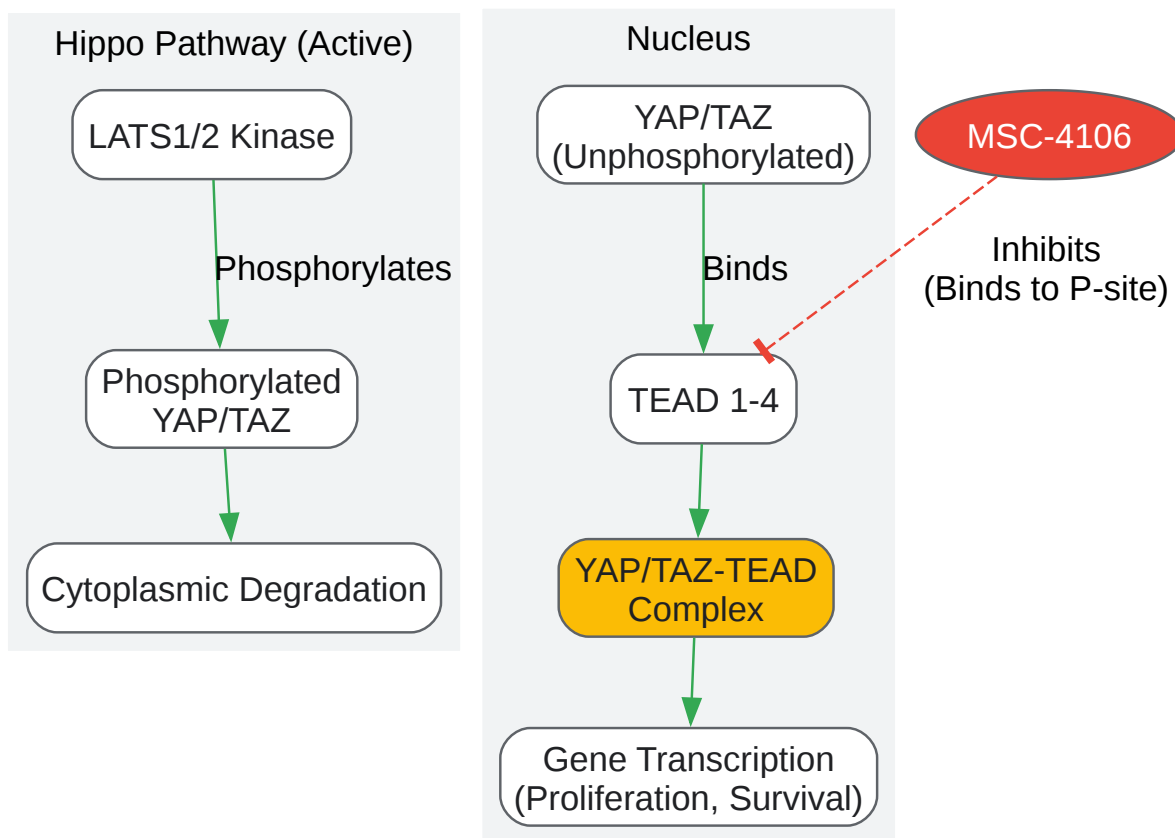
## Experimental Workflow



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Caption: Workflow for preparing **MSC-4106** stock solution.

## Signaling Pathway Inhibition



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Caption: **MSC-4106** inhibits the YAP/TAZ-TEAD interaction in the Hippo pathway.

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## References

- 1. Merck KGaA presents MSC-4106, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
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